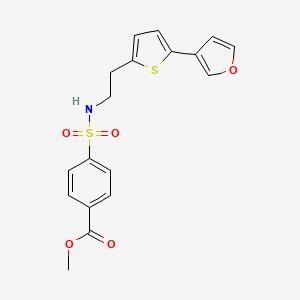

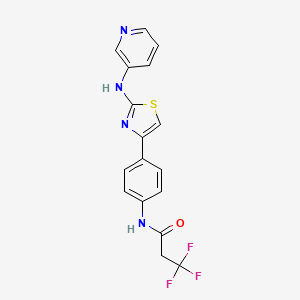

![molecular formula C13H17N7O3S B2515971 N-{[3-(1-甲基-1H-吡唑-4-基)-1,2,4-恶二唑-5-基]甲基}-1-(丙烷-2-基)-1H-咪唑-4-磺酰胺 CAS No. 2097926-76-4](/img/structure/B2515971.png)

N-{[3-(1-甲基-1H-吡唑-4-基)-1,2,4-恶二唑-5-基]甲基}-1-(丙烷-2-基)-1H-咪唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a complex molecule featuring a pyrazole ring, an oxadiazole ring, and a sulfonamide group. These structural motifs are commonly found in molecules with potential pharmacological activities, such as enzyme inhibition. The presence of a sulfonamide group, in particular, is notable for its role in inhibiting carbonic anhydrases, which are enzymes involved in many physiological processes .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multi-step reactions starting from simpler precursors. For instance, the synthesis of 4-sulfonyl-1H-pyrazoles can be achieved through a process involving an allenic sulfonamide formation followed by a 1,3-sulfonyl shift . Similarly, pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety can be synthesized from 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, with the structures confirmed by various spectroscopic methods . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis . These techniques allow for the determination of the molecular framework and the identification of key functional groups present in the compound, which are crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, particularly as inhibitors of enzymes like carbonic anhydrases. The inhibitory activity is often quantified using Ki values, which measure the effectiveness of the inhibitor. In the case of pyrazole-sulfonamides, the Ki values for inhibition of human carbonic anhydrase isoenzymes can range significantly, indicating that slight modifications in the molecular structure can lead to substantial changes in inhibitory activity .

Physical and Chemical Properties Analysis

科学研究应用

抗菌活性

研究表明,含有磺酰胺部分的新型杂环化合物显示出有希望的抗菌活性。在 Azab、Youssef 和 El-Bordany (2013) 的一项研究中,合成并测试了几种化合物以了解其抗菌功效,其中八种化合物对细菌菌株表现出高活性 (Azab、Youssef 和 El-Bordany,2013)。此外,Ghorab、Ismail、Abdel-Gawad 和 Abdel ‐ Aziem (2004) 合成了具有磺酰胺等各种部分的吡唑并[3,4-d]嘧啶衍生物,显示出显着的抗菌活性,可与标准抗生素媲美 (Ghorab、Ismail、Abdel-Gawad 和 Abdel ‐ Aziem,2004)。

抗癌活性

该化合物的抗癌活性潜力通过各种合成衍生物得到突出。Küçükgüzel 等人(2013 年)合成了西乐布洛芬的衍生物,包括磺酰胺部分,并评估了它们的抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性。他们的研究表明,与对照相比,化合物 1a 表现出显着的抗炎和镇痛活性,而不会对肝脏、肾脏、结肠和大脑造成组织损伤 (Küçükgüzel、Coskun、Aydin、Aktay、Gürsoy、Çevik、Özakpinar、Özsavcı、Şener、Kaushik-Basu、Basu 和 Talele,2013)。

抗炎和抗氧化活性

研究还探索了磺酰胺衍生物的抗炎和抗氧化潜力。Padmaja 等人(2014 年)合成了一类新型的砜/磺酰胺连接的双杂环化合物,表明某些化合物表现出有效的抗氧化活性,表明它们在氧化应激相关疾病中具有治疗潜力 (Padmaja、Pedamalakondaiah、Sravya、Reddy 和 Jyothi Kumar,2014)。

缓蚀

这些衍生物还在缓蚀中得到应用。Ammal、Prajila 和 Joseph (2018) 研究了 1,3,4-恶二唑衍生物对硫酸中低碳钢缓蚀的影响。他们的研究表明,这些化合物在钢表面形成一层保护层,表明它们在工业应用中具有作为缓蚀剂的潜力 (Ammal、Prajila 和 Joseph,2018)。

作用机制

Target of Action

Compounds containing an imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to interact with their targets in various ways, leading to a wide range of biological effects .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

属性

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N7O3S/c1-9(2)20-7-12(14-8-20)24(21,22)16-5-11-17-13(18-23-11)10-4-15-19(3)6-10/h4,6-9,16H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHURUBUQYFZYCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

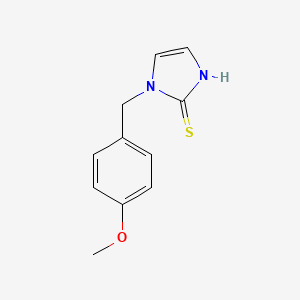

![2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515892.png)

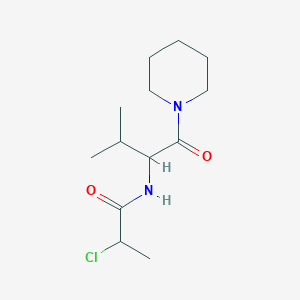

![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/no-structure.png)

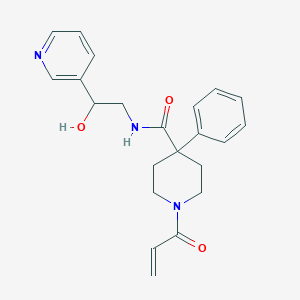

![1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2515899.png)

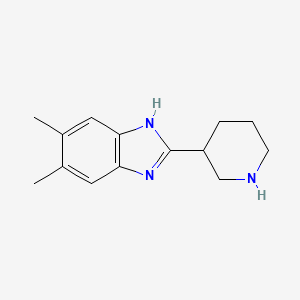

![2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515901.png)

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2515902.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2515904.png)

![N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2515905.png)

![Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride](/img/structure/B2515911.png)